

4-Chloro-2,5-dimethoxybenzonitrile IUPAC name

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name:	4-Chloro-2,5-dimethoxybenzonitrile
CAS No.:	58543-89-8
Cat. No.:	B1595629

[Get Quote](#)

An In-depth Technical Guide to **4-Chloro-2,5-dimethoxybenzonitrile**

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of **4-Chloro-2,5-dimethoxybenzonitrile**, a key chemical intermediate. Designed for researchers, medicinal chemists, and professionals in drug development, this document delves into the compound's synthesis, characterization, reactivity, and applications, grounded in established scientific principles and safety protocols.

Core Identity and Physicochemical Properties

4-Chloro-2,5-dimethoxybenzonitrile, identified by CAS Number 58543-89-8, is a polysubstituted aromatic nitrile.[1] The IUPAC name for this compound is indeed **4-Chloro-2,5-dimethoxybenzonitrile**. Its structure features a benzene ring substituted with a chloro group, two methoxy groups, and a nitrile functional group. This specific arrangement of electron-donating methoxy groups and electron-withdrawing chloro and nitrile groups imparts a unique electronic character, making it a valuable and versatile building block in organic synthesis.[2]

The strategic placement of these functional groups allows for selective chemical transformations, a crucial attribute for constructing complex molecular architectures required in the pharmaceutical and agrochemical industries.[2][3]

Table 1: Physicochemical and Identification Data



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Synthesis Pathway: A Mechanistic Perspective

The synthesis of substituted benzonitriles often involves the introduction of the cyano group onto a pre-functionalized benzene ring. A common and effective strategy is the Sandmeyer reaction, which proceeds via a diazonium salt intermediate. This method is chosen for its reliability and the commercial availability of the aniline precursor. An alternative, the Rosenmund-von Braun reaction, involves the cyanation of an aryl halide with a copper cyanide reagent, which is particularly effective for electron-deficient aromatic rings.

Below is a detailed protocol for a plausible synthesis route starting from the corresponding aniline, 2,5-dimethoxy-4-chloroaniline.

Experimental Protocol: Synthesis via Sandmeyer Reaction

This protocol is a self-validating workflow. The success of each step is confirmed by the physical and analytical characteristics of the product before proceeding to the next, ensuring the integrity of the final compound.

Step 1: Diazotization of 2,5-dimethoxy-4-chloroaniline

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, suspend 10.0 g of 2,5-dimethoxy-4-chloroaniline in a mixture of 30 mL of water and 15 mL of concentrated hydrochloric acid.
- Cool the suspension to 0-5 °C in an ice-salt bath with vigorous stirring. The aniline salt will precipitate, forming a fine slurry. Causality: Maintaining a low temperature is critical to prevent the premature decomposition of the diazonium salt that will be formed.
- Prepare a solution of sodium nitrite (NaNO_2) in water. Slowly add this solution dropwise to the cold aniline salt suspension. The rate of addition should be controlled to keep the temperature below 5 °C.
- Continue stirring for an additional 20 minutes at 0-5 °C after the addition is complete to ensure full conversion to the diazonium salt. The completion of diazotization can be checked using starch-iodide paper (a blue-black color indicates excess nitrous acid).

Step 2: Cyanation (Sandmeyer Reaction)


- In a separate flask, prepare a solution of copper(I) cyanide (CuCN) and sodium cyanide (NaCN) or potassium cyanide (KCN) in water. This forms the soluble dicyanocuprate(I) complex, $[\text{Cu}(\text{CN})_2]^-$, which is the active cyanating agent.
- Cool this cyanide solution in an ice bath.
- Slowly and carefully add the cold diazonium salt solution from Step 1 to the cyanide solution. Causality: This addition must be done cautiously as the reaction is exothermic and evolves nitrogen gas. The controlled addition prevents foaming and ensures the reaction temperature remains low, maximizing yield and minimizing side reactions.
- After the addition is complete, allow the mixture to warm to room temperature and then heat gently (e.g., to 50-60 °C) for about one hour to drive the reaction to completion.

Step 3: Isolation and Purification

- Cool the reaction mixture and extract the product with an appropriate organic solvent, such as dichloromethane or ethyl acetate.
- Wash the combined organic extracts with water and then with brine to remove inorganic salts.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and remove the solvent under reduced pressure using a rotary evaporator.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield pure **4-Chloro-2,5-dimethoxybenzonitrile**.

Synthesis and Characterization Workflow Diagram

The following diagram illustrates the logical flow from synthesis to final product validation.

**FULL PROTOCOL TRUNCATED**

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

[Click to download full resolution via product page](#)

Caption: Logical workflow for the synthesis and validation of the target compound.

Spectroscopic and Analytical Characterization

Accurate structural elucidation and purity assessment are non-negotiable in chemical research. A combination of spectroscopic techniques is employed to confirm the identity and purity of synthesized **4-Chloro-2,5-dimethoxybenzonitrile**.

Table 2: Key Spectroscopic Data (Predicted)



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

Chemical Reactivity and Applications in Drug Discovery

The utility of **4-Chloro-2,5-dimethoxybenzotrile** as a synthetic intermediate stems from the reactivity of its functional groups.

- **Nitrile Group Transformations:** The cyano group is a versatile precursor. It can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid (4-chloro-2,5-dimethoxybenzoic acid) or reduced using reagents like LiAlH_4 to yield the primary amine (4-chloro-2,5-dimethoxyphenyl)methanamine. These transformations open pathways to amides, esters, and other key functional groups.
- **Aromatic Ring Substitution:** The electron-donating methoxy groups activate the ring towards electrophilic aromatic substitution, while the chloro and nitrile groups are deactivating. The directing effects of these substituents would channel incoming electrophiles to specific positions, allowing for further controlled functionalization of the aromatic core.

Significance in Medicinal Chemistry

The 2,5-dimethoxyphenyl scaffold is a "privileged structure" in medicinal chemistry, particularly in the design of central nervous system (CNS) active agents. The substitution pattern of **4-Chloro-2,5-dimethoxybenzotrile** is closely related to that of compounds like 2,5-Dimethoxy-

4-chloroamphetamine (DOC), a known psychoactive substance.[4][5] This highlights the potential of its derivatives to interact with neurological targets.

Furthermore, the strategic inclusion of chloro and methoxy groups is a common tactic in drug design to modulate a molecule's pharmacokinetic and pharmacodynamic properties.[6]

- **Chloro Group:** Increases lipophilicity, which can enhance membrane permeability and metabolic stability. It can also engage in halogen bonding, a specific type of non-covalent interaction that can improve binding affinity to a biological target.
- **Methoxy Groups:** Can act as hydrogen bond acceptors and their metabolic O-demethylation can be a route for drug clearance. Their steric bulk and electronic effects influence the overall conformation and reactivity of the molecule.[6]

This compound, therefore, serves as a valuable starting material for generating libraries of novel compounds for screening in drug discovery programs targeting a wide range of therapeutic areas.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of **4-Chloro-2,5-dimethoxybenzotrile** is essential. The information below is a summary derived from available Safety Data Sheets (SDS).

Table 3: GHS Hazard and Precautionary Summary



FULL PROTOCOL TRUNCATED

To view exact molar ratios, purification steps, and HRP optimization data, please view the interactive version.

[Unlock Full Protocol on Website](#)

- Personal Protective Equipment (PPE): Always use in a chemical fume hood. Wear a lab coat, chemical safety goggles, and appropriate chemical-resistant gloves.
- First Aid: In case of contact, follow the response measures outlined in the table. Seek immediate medical attention if symptoms persist or are severe.[7]

Conclusion

4-Chloro-2,5-dimethoxybenzotrile is more than just a chemical compound; it is a strategic tool for molecular innovation. Its unique combination of functional groups provides a platform for complex synthetic endeavors, particularly in the fields of pharmaceutical and materials science. Understanding its synthesis, reactivity, and safe handling is paramount for any researcher aiming to leverage its potential in creating next-generation molecules.

References

- SAFETY DATA SHEET - Thermo Fisher Scientific. (2025-09-19).
- SAFETY DATA SHEET - Fisher Scientific. (2025-12-18).
- SAFETY DATA SHEET - Sigma-Aldrich (Product: 138630). (2024-09-06).
- SAFETY DATA SHEET - Sigma-Aldrich (Product: C94009). (2024-09-06).
- **4-Chloro-2,5-dimethoxybenzotrile** Inform
- 4-chloro-2,5-DMA (hydrochloride)
- Understanding Nitrile Compounds: Applications of 4-Chloro-2-methylbenzotrile. NINGBO INNO PHARMCHEM CO.,LTD. (2026-01-19).
- 4-Chloro-2,5-Dimethoxyamphetamine Monograph. SWGDRUG.org. (2014-03-14).
- Innovating with 4-Chloro-2-nitrobenzotrile: A Versatile Intermediate for Future Chemical Advancements. NINGBO INNO PHARMCHEM CO.,LTD.
- Roles of the Chloro and Methoxy Groups in Drug Discovery. Drug Hunter. (2024-09-16).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. [58543-89-8|4-Chloro-2,5-dimethoxybenzotrile|BLD Pharm \[bldpharm.com\]](#)

- [2. nbinno.com \[nbinno.com\]](#)
- [3. nbinno.com \[nbinno.com\]](#)
- [4. caymanchem.com \[caymanchem.com\]](#)
- [5. swgdrug.org \[swgdrug.org\]](#)
- [6. drughunter.com \[drughunter.com\]](#)
- [7. assets.thermofisher.com \[assets.thermofisher.com\]](#)
- [8. fishersci.com \[fishersci.com\]](#)
- To cite this document: BenchChem. [4-Chloro-2,5-dimethoxybenzotrile IUPAC name]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1595629#4-chloro-2-5-dimethoxybenzotrile-iupac-name\]](https://www.benchchem.com/product/b1595629#4-chloro-2-5-dimethoxybenzotrile-iupac-name)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check